molecular formula C25H20N2O4 B557888 Fmoc-4-cyano-D-phenylalanine CAS No. 205526-34-7

Fmoc-4-cyano-D-phenylalanine

Cat. No. B557888
M. Wt: 412.4 g/mol
InChI Key: JOPKKUTWCGYCDA-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-4-cyano-D-phenylalanine, also known as Fmoc-D-4-cyanophenylalanine, is a compound with the empirical formula C25H20N2O4 . It has a molecular weight of 412.44 . This compound is typically used in peptide synthesis .


Molecular Structure Analysis

The SMILES string of Fmoc-4-cyano-D-phenylalanine is OC(=O)C@@HC#N)NC(=O)OCC2c3ccccc3-c4ccccc24 . This provides a representation of the compound’s structure.


Physical And Chemical Properties Analysis

Fmoc-4-cyano-D-phenylalanine appears as a white crystalline powder . It has a melting point range of 180 - 191 °C . The optical rotation is [a]20D = -35 ± 10 ° (C=1 in DMF) .

Scientific Research Applications

  • Peptide Synthesis

    • Fmoc-4-cyano-D-phenylalanine is used in peptide synthesis . The Fmoc group (9-fluorenylmethoxycarbonyl) is a base-labile protecting group used in the synthesis of peptides . The purpose of this step is to sequentially add amino acids to the resin to build a peptide chain .
    • The first step is deprotecting Fmoc from the amino group on the amino acid on the resin to expose an amine. The second step is coupling an amino to peptide chain .
  • Tissue Engineering

    • Fmoc-4-cyano-D-phenylalanine can form hydrogels, which are important in biomedical applications .
    • The hydrogel formation of Fmoc-4-cyano-D-phenylalanine involves the use of physical and thermal stimuli for solubilizing Fmoc-4-cyano-D-phenylalanine above the critical concentration to induce gel formation .
    • The results showed that the hydrogel has remarkable mechanical rigidity compared with others physically cross-linked ones, and its capability to support Chinese Hamster Ovarian (CHO) cell adhesion .
  • Antibiofilm Activity

    • Fmoc-4-cyano-D-phenylalanine has shown antibiofilm activity against clinically relevant bacteria .
    • The antibiofilm activity of Fmoc-4-cyano-D-phenylalanine not only inhibits the biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, but also eradicates the already formed biofilms over the surface .
    • The mechanistic investigation suggests that Fmoc-4-cyano-D-phenylalanine reduces the extracellular matrix (ECM) components such as proteins, carbohydrates and eDNA in the biofilm and affect its stability via direct interactions with ECM components and/ or indirectly through reducing bacterial cell population .
  • Drug Delivery

    • Fmoc-4-cyano-D-phenylalanine can be used in the formation of hydrogels, which have potential applications in drug delivery .
    • The hydrogel formation involves solubilizing Fmoc-4-cyano-D-phenylalanine above the critical concentration using physical and thermal stimuli .
    • The results showed that the hydrogel could potentially be used for drug release .
  • Fabrication of Biofunctional Materials

    • Fmoc-4-cyano-D-phenylalanine can be used in the fabrication of various biofunctional materials .
    • The self-assembly of Fmoc-dipeptides comprising α-methyl-L-phenylalanine can form supramolecular nanostructures and their three-dimensional networks .
    • The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .
  • Nanotechnology

    • Fmoc-4-cyano-D-phenylalanine can be used in the field of nanotechnology .
    • The self-assembly of Fmoc-dipeptides comprising α-methyl-L-phenylalanine can form supramolecular nanostructures and their three-dimensional networks .
    • The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .
  • Cancer Treatment

    • While I couldn’t find specific information on the use of Fmoc-4-cyano-D-phenylalanine in cancer treatment, research has shown that certain peptides can induce a type of cell death called ferroptosis in cancer cells .
    • Ferroptosis is a type of regulated cell death characterized by iron accumulation and uncontrolled lipid peroxidation, leading to plasma membrane rupture and intracellular content release .
    • Originally investigated as a targeted therapy for cancer cells carrying oncogenic RAS mutations, ferroptosis induction now exhibits potential to complement chemotherapy, immunotherapy, and radiotherapy in various cancer types .

Safety And Hazards

The safety data sheet advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

(2R)-3-(4-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c26-14-17-11-9-16(10-12-17)13-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPKKUTWCGYCDA-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-4-cyano-D-phenylalanine

CAS RN

205526-34-7
Record name 4-Cyano-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205526-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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